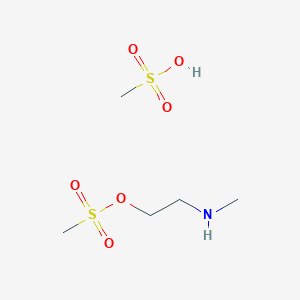
(3-fluoro-4-methylphenyl) methyl carbonate
Übersicht
Beschreibung
(3-fluoro-4-methylphenyl) methyl carbonate is a chemical compound with the molecular formula C9H9FO3 and a molecular weight of 184.17 g/mol . It is also known by its IUPAC name, 3-fluoro-4-methylphenyl methyl carbonate . This compound is a colorless liquid at room temperature and is primarily used in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid 3-fluoro-4-methyl-phenyl ester methyl ester typically involves the reaction of 3-fluoro-4-methylphenol with dimethyl carbonate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to increase yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
(3-fluoro-4-methylphenyl) methyl carbonate undergoes several types of chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Nucleophilic Substitution: The ester group can be replaced by a nucleophile, such as an amine, to form a carbamate.
Common Reagents and Conditions
Transesterification: Requires an alcohol and a catalyst, such as sodium methoxide, under reflux conditions.
Nucleophilic Substitution: Involves a nucleophile (e.g., an amine) and a base (e.g., triethylamine) under mild conditions.
Major Products
Hydrolysis: Produces 3-fluoro-4-methylphenol and methanol.
Transesterification: Forms a new ester and alcohol.
Nucleophilic Substitution: Results in the formation of a carbamate.
Wissenschaftliche Forschungsanwendungen
(3-fluoro-4-methylphenyl) methyl carbonate has various applications in scientific research:
Wirkmechanismus
The mechanism of action of carbonic acid 3-fluoro-4-methyl-phenyl ester methyl ester involves the hydrolysis of the ester bond to release 3-fluoro-4-methylphenol and methanol. This hydrolysis can occur under physiological conditions, making it suitable for use as a prodrug . The released 3-fluoro-4-methylphenol can then interact with specific molecular targets, depending on the intended application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbonic acid methyl phenyl ester: Similar structure but lacks the fluoro and methyl substituents.
Carbonic acid 4-methyl-phenyl ester methyl ester: Similar structure but lacks the fluoro substituent.
Carbonic acid 3-fluoro-phenyl ester methyl ester: Similar structure but lacks the methyl substituent.
Uniqueness
(3-fluoro-4-methylphenyl) methyl carbonate is unique due to the presence of both fluoro and methyl substituents on the phenyl ring. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds .
Eigenschaften
IUPAC Name |
(3-fluoro-4-methylphenyl) methyl carbonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-6-3-4-7(5-8(6)10)13-9(11)12-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGYLEPAOGJZQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801223350 | |
| Record name | Carbonic acid, 3-fluoro-4-methylphenyl methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801223350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1936040-91-3 | |
| Record name | Carbonic acid, 3-fluoro-4-methylphenyl methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1936040-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbonic acid, 3-fluoro-4-methylphenyl methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801223350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Iodo-imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester](/img/structure/B8025255.png)
![6'-tert-butyl-1-[(1H-indazol-5-yl)carbonyl]-3',4'-dihydrospiro[piperidine-4,2'-pyrano[3,2-c]pyrazole]-4'-amine](/img/structure/B8025262.png)


![8-Iodo-imidazo[1,2-a]pyridin-6-ylamine hydrochloride](/img/structure/B8025288.png)









